molecular formula C11H13NO2 B3154915 5-Phenylpyrrolidine-2-carboxylic acid CAS No. 78800-52-9

5-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B3154915
CAS No.: 78800-52-9
M. Wt: 191.23 g/mol
InChI Key: SMWADGDVGCZIGK-UHFFFAOYSA-N
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Description

5-Phenylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of the natural amino acid S-proline . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) . This indicates the presence of a five-membered pyrrolidine ring, a phenyl group, and a carboxylic acid group in the molecule .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its IUPAC name is 5-phenylproline .

Scientific Research Applications

Spectroscopic Analysis and Theoretical Studies

5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound, has been extensively analyzed through various spectroscopic techniques and theoretical approaches. Studies include X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, complemented by density functional theory (DFT) computations. These investigations focus on the structural, thermodynamic, and electronic properties of the compound, including hyperconjugative interactions, electric dipole moment, polarizability, and hyperpolarizability values. Such research aids in understanding the molecular behavior and potential applications in materials science (Devi et al., 2018).

Application in Parallel Synthesis

A parallel synthesis approach has been employed to create a library of 24 compounds using a derivative of 5-phenylpyrrolidine-2-carboxylic acid. This method involves a multi-step transformation process, highlighting the compound's utility in facilitating the synthesis of diverse chemical libraries, which is crucial for drug discovery and other chemical research areas (Črček et al., 2012).

Nonlinear Optical Properties and DFT Studies

Another variant, 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, has been synthesized and characterized for its nonlinear optical properties. DFT studies reveal insights into its polarizability and hyperpolarizability, indicating potential applications in future nonlinear optical (NLO) materials. The study also explores its thermal behavior and thermodynamic properties, contributing to the understanding of its stability and reactivity (Devi et al., 2018).

Antimicrobial Activity

1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, a derivative, has been synthesized using microwave-assisted methods, demonstrating high yields and purity. Importantly, this research explores the antimicrobial properties of the synthesized compounds, pointing towards potential applications in combating microbial infections (Sreekanth & Jha, 2020).

Molecular Docking and Antimicrobial Studies

Further studies on derivatives of this compound include molecular docking and antimicrobial activity assessments. Such research is crucial in evaluating the compound's potential in drug development, particularly in targeting specific biological receptors and pathogens (Devi et al., 2018).

Synthesis of HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids, structurally related to this compound, are key intermediates in the synthesis of HIV-1 entry inhibitors. The methodology presented for synthesizing these compounds on a gram scale emphasizes the role of this compound derivatives in medicinal chemistry, especially in antiviral drug development (Belov et al., 2017).

Future Directions

The future directions for research on 5-Phenylpyrrolidine-2-carboxylic acid and its derivatives could involve further exploration of their potential applications in drug discovery, given the wide use of pyrrolidine derivatives in this field .

Properties

IUPAC Name

5-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWADGDVGCZIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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